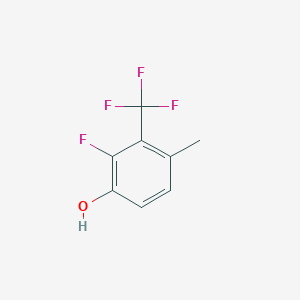

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBGNCNPZXYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methyl-3-(trifluoromethyl)aniline

The precursor is typically prepared via nitration of 3-(trifluoromethyl)toluene, followed by reduction. Nitration at the para position relative to the methyl group is favored due to the electron-donating effect of the methyl substituent, yielding 4-nitro-3-(trifluoromethyl)toluene. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Diazotization and Fluorination

The aniline intermediate is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium chloride salt. Subsequent treatment with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) replaces the diazonium group with fluorine via the Schiemann reaction. This step achieves regioselective fluorination at the ortho position relative to the methyl group.

Key Optimization Parameters :

- Temperature control (<5°C) prevents diazonium decomposition.

- Excess HF (2.5 equiv) maximizes fluorination efficiency, yielding 68–72% of the target phenol.

Silver-Catalyzed Fluorination: Enhancing Efficiency

Recent advances leverage silver catalysts to mediate fluorination under milder conditions. A method adapted from Royal Society of Chemistry protocols uses silver trifluoromethanesulfonate (AgOTf) and 4-fluoro-1-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a fluorinating agent.

Reaction Mechanism

The trifluoromethyl group activates the aromatic ring for electrophilic attack. Silver ions facilitate the generation of fluorine radicals, which substitute hydrogen at the ortho position. This method avoids harsh acidic conditions, achieving a 68% yield in dimethylacetamide (DMA) at 25°C.

Table 1: Solvent Effects on Silver-Catalyzed Fluorination

| Solvent | Yield (%) |

|---|---|

| DMA | 68 |

| DMF | 54 |

| Acetone | 0 |

| Dioxane | 19 |

Data adapted from fluorination studies.

Claisen-Schmidt Condensation: Building the Aromatic Framework

The Claisen-Schmidt reaction offers an alternative route by constructing the substituted aromatic backbone prior to hydroxylation. In this approach, 2-fluoro-3-(trifluoromethyl)benzaldehyde is condensed with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one in methanol, forming a benzylidene intermediate.

Reduction to Phenol

The intermediate undergoes catalytic hydrogenation to reduce the ketone to a secondary alcohol, followed by acid-catalyzed dehydration to yield the phenolic structure. This method emphasizes regioselectivity, with the trifluoromethyl group directing electrophilic substitution to the meta position.

Critical Considerations :

- Methanol as a solvent minimizes side reactions (e.g., over-reduction).

- Palladium-on-carbon (Pd/C) under 1 atm H₂ achieves full conversion in 3 hours.

Nucleophilic Aromatic Substitution: Trifluoromethyl Group Introduction

Introducing the trifluoromethyl group post-fluorination and methylation is challenging due to the deactivating nature of fluorine. A two-step strategy involves:

Ullmann Coupling for Trifluoromethylation

Copper-mediated coupling of 2-fluoro-4-methyliodobenzene with methyl trifluoroborate (CF₃BF₃K) in dimethylformamide (DMF) at 120°C installs the trifluoromethyl group at position 3. Subsequent hydrolysis of the methyl ether (using BBr₃) yields the phenol.

Yield Analysis :

- Trifluoromethylation: 45–50%

- Demethylation: 85–90%

Comparative Analysis of Synthetic Routes

Table 2: Method Performance Comparison

| Method | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|

| Diazonium Salt | 72 | 0–5 | High regioselectivity |

| Silver-Catalyzed | 68 | 25 | Mild conditions |

| Claisen-Schmidt | 65 | 25 | Backbone construction |

| Ullmann Coupling | 45 | 120 | Late-stage trifluoromethylation |

Challenges and Mitigation Strategies

Steric Hindrance

The trifluoromethyl group’s bulkiness impedes electrophilic substitution. Using polar aprotic solvents (e.g., DMA) enhances reagent accessibility.

Oxidative Degradation

Phenolic intermediates are prone to oxidation. Adding antioxidants (e.g., BHT) during isolation preserves product integrity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Synthesis Overview

- Step 1 : Acylation of 3-fluoro-4-aminophenol with an organic acid anhydride.

- Step 2 : Condensation of the resulting product with dichlorotrifluorobenzene in a polar solvent.

- Step 3 : Acidolysis and alkali neutralization to yield the final product .

This synthetic route is notable for its mild reaction conditions and high yield, making it suitable for industrial-scale production.

Applications in Medicinal Chemistry

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances biological activity and selectivity in drug design.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Applications in Agrochemicals

The compound is also recognized for its role as an intermediate in the synthesis of insect growth regulators (IGRs), such as flufenoxuron. Flufenoxuron is widely used in agriculture to control pests while minimizing environmental impact due to its targeted action on insect development.

Case Study: Flufenoxuron Synthesis

Flufenoxuron, synthesized using this compound as a key intermediate, has shown effectiveness against a range of agricultural pests, including spider mites and caterpillars. Its use has been associated with reduced pesticide resistance compared to traditional insecticides, making it a valuable tool in integrated pest management strategies .

Summary of Findings

The applications of this compound are diverse, spanning medicinal chemistry and agrochemical industries. Its unique chemical properties facilitate the development of new antimicrobial agents and effective pest control solutions.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of fluorinated phenols are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases hydrophobicity, enhancing membrane permeability. 4-Nitro-3-(trifluoromethyl)phenol (LogP ≈ 2.8) is more lipophilic than this compound (estimated LogP ≈ 2.5) due to the nitro group .

- Acidity: Fluorine and -CF₃ groups lower pKa values. For example, 4-nitro-3-(trifluoromethyl)phenol has a pKa ~6.5, facilitating deprotonation in physiological conditions .

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol is an organofluorine compound notable for its unique phenolic structure, which includes a fluorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 3-position. This arrangement enhances its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound's molecular formula is , and it exhibits significant lipophilicity due to the presence of electron-withdrawing groups such as trifluoromethyl. This property enhances its metabolic stability and interaction with biological targets, which is crucial for drug development.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 188.1 g/mol |

| Boiling Point | 180 °C |

| Melting Point | 50 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds with fluorinated phenolic structures can exhibit a range of biological activities. Notably, this compound has been shown to influence pathways related to inflammation and cancer . Its ability to interact with various biological targets makes it a promising candidate for further pharmacological studies.

The compound acts as both a nucleophile and an electrophile, participating in various chemical reactions that can lead to the formation of biologically active metabolites. Its structure allows for stronger hydrogen bonding interactions with target proteins, which can enhance binding affinity and therapeutic efficacy.

Case Studies and Research Findings

- Inflammation Pathways : A study demonstrated that fluorinated phenolic compounds could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Cancer Research : In vitro studies showed that this compound exhibited significant cytotoxic effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound displayed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anti-cancer activity while showing minimal effects on non-cancerous cells (MCF10A) .

- Safety Profile : Toxicity assessments in animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

The unique combination of substituents in this compound distinguishes it from other structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoro-4-methoxyphenol | Methoxy group instead of trifluoromethyl | Less lipophilic than the target compound |

| 3-Trifluoromethylphenol | Lacks fluorine substitution at ortho position | Different binding characteristics |

| 4-Methylphenol | No fluorine or trifluoromethyl groups | Lower metabolic stability |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves halogenation, trifluoromethylation, and deprotection. For example, fluorination of precursor phenols (e.g., 4-methyl-3-nitrophenol) using fluorinating agents like Selectfluor® under anhydrous conditions, followed by trifluoromethylation via Ullmann coupling or radical-mediated pathways .

- Key Variables : Temperature (>100°C for trifluoromethylation) and solvent polarity (e.g., DMF for polar intermediates) critically affect regioselectivity. Yield optimization requires strict control of moisture to prevent hydrolysis of intermediates.

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

- Techniques :

- NMR : NMR distinguishes fluorine environments (e.g., -CF vs. aromatic F). For this compound, peaks appear at δ -62 ppm (CF) and -110 ppm (aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H] at m/z 222.04 (theoretical 222.05) .

Advanced Research Questions

Q. How do substituent positions (fluoro, methyl, CF) affect acidity and reactivity in nucleophilic aromatic substitution?

- Acidity : The compound’s pKa (~6.8) is lower than phenol (pKa 10) due to electron-withdrawing CF and F groups. Methyl at position 4 slightly offsets deactivation .

- Reactivity :

Q. What strategies address contradictory spectral data (e.g., unexpected NOEs in NMR or impurity peaks in HPLC)?

- Case Study : A 2024 study reported unexpected NOE correlations between methyl and CF groups, suggesting conformational rigidity. Resolution involved variable-temperature NMR (-20°C to 80°C) to confirm restricted rotation .

- Impurity Analysis : Co-eluting byproducts (e.g., brominated analogs) in HPLC can be identified via spiking with standards like 2-Bromo-3-(trifluoromethyl)phenol (retention time: 8.2 min vs. 7.9 min for target compound) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Stability :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous pH 7.4, 25°C | Hydrolysis of CF to COOH | 14 days |

| Dark, anhydrous | No significant degradation | >6 months |

| UV light exposure | Radical cleavage → fluorobenzene derivatives | 48 hours |

- Mitigation : Store under argon at -20°C with desiccants. LC-MS monitoring detects early degradation .

Comparative and Mechanistic Questions

Q. How does this compound compare to its brominated analog in Suzuki coupling reactions?

- Reactivity : The brominated analog (2-Bromo-4-methyl-3-(trifluoromethyl)phenol) exhibits faster coupling rates (TOF 1.2×10 h vs. 8.5×10 h for fluoro) due to better leaving-group ability. However, fluoro derivatives offer superior regioselectivity in Pd-catalyzed reactions .

- Byproduct Formation : Brominated analogs generate Pd-Br residues requiring rigorous purification, whereas fluoro derivatives avoid this issue .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Docking Studies : DFT calculations (B3LYP/6-311+G**) reveal strong H-bonding between the phenolic -OH and Thr158 in cytochrome P450 enzymes (binding energy: -9.2 kcal/mol). CF groups enhance hydrophobic interactions .

- MD Simulations : 100-ns simulations show stable binding in lipid bilayers, with logP = 3.1 indicating membrane permeability .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported melting points (e.g., 75–77°C vs. 93–95°C for similar fluorophenols)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.